2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazoloquinazoline core, methoxy groups, and a sulfanyl-acetamide linkage. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of [1,2,4]triazolo[1,5-c]quinazolines , which have been reported to exhibit a wide range of biological activities . .
Mode of Action
Compounds in the [1,2,4]triazolo[1,5-c]quinazoline class have been suggested to interact with various targets, leading to changes in cellular processes . The exact interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Given the diverse biological activities reported for [1,2,4]triazolo[1,5-c]quinazolines , it is likely that multiple pathways could be affected
Result of Action
Given the diverse biological activities of [1,2,4]triazolo[1,5-c]quinazolines , it is plausible that this compound could have multiple effects at the molecular and cellular levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazoloquinazoline structure.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Sulfanyl-Acetamide Linkage Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazoloquinazoline core or the acetamide linkage, potentially altering the compound’s structure and properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- **2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide
- **2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-(2-methoxyphenyl)acetamide
Uniqueness
The unique combination of the triazoloquinazoline core, methoxy groups, and sulfanyl-acetamide linkage distinguishes this compound from its analogs. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O4S/c1-33-18-11-7-10-17(12-18)27-23(32)15-36-26-28-20-14-22(35-3)21(34-2)13-19(20)25-29-24(30-31(25)26)16-8-5-4-6-9-16/h4-14H,15H2,1-3H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHFXRJVRRMKOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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